molecular formula C8H8BrNO3 B13460962 Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate

Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate

Cat. No.: B13460962
M. Wt: 246.06 g/mol
InChI Key: WJSVMTUIPCSQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate typically involves the bromination of 4-methylpyridine followed by esterification and hydroxylation reactions. One common synthetic route starts with the bromination of 4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-4-methylpyridine is then subjected to esterification with methanol and a catalyst such as sulfuric acid to form the methyl ester. Finally, the hydroxylation of the 6th position is achieved using a hydroxylating agent like hydrogen peroxide or a suitable oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and hydroxyl groups can enhance its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-4-methylpyridine-3-carboxylate
  • Methyl 5-bromo-4-methylpyridine-3-carboxylate
  • Methyl 6-hydroxy-4-methylpyridine-3-carboxylate

Uniqueness

Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine, hydroxyl, and carboxylate ester groups makes it a versatile intermediate for various synthetic applications and enhances its potential biological activity compared to similar compounds .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 5-bromo-4-methyl-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-10-7(11)6(4)9/h3H,1-2H3,(H,10,11)

InChI Key

WJSVMTUIPCSQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.